molecular formula C24H38N2O8 B138902 Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) CAS No. 143503-35-9

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)

Cat. No. B138902
M. Wt: 482.6 g/mol
InChI Key: VJGNSXPLERZNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its potential applications in various fields, including medicine, agriculture, and industry. In

Mechanism Of Action

The exact mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are involved in the growth and proliferation of cancer cells and the nervous system.

Biochemical And Physiological Effects

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have various biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth and proliferation of cancer cells and to have neuroprotective effects. It has also been shown to have insecticidal and herbicidal effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) in laboratory experiments is its potential use as a tool to study the mechanisms of cancer and neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many potential future directions for the study of carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One potential direction is the development of new derivatives of this compound with improved efficacy and safety profiles. Another potential direction is the study of the potential use of this compound as an insecticide and herbicide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of scientific research.
Conclusion:
Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound with potential applications in various fields of scientific research. It has been extensively studied for its potential use in the treatment of cancer and neurodegenerative diseases, as well as its potential use as an insecticide and herbicide. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) can be synthesized by reacting 2-butoxyphenyl isocyanate with 1-(1-piperidinylmethyl)-2-propoxymethyl alcohol in the presence of ethanedioic acid. The reaction is carried out under controlled conditions, and the product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential applications in various fields of scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an insecticide and herbicide.

properties

CAS RN

143503-35-9

Product Name

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)

Molecular Formula

C24H38N2O8

Molecular Weight

482.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-butoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-16-27-21-12-8-7-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-9-6-10-14-24;3-1(4)2(5)6/h7-8,11-12,19H,3-6,9-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)

InChI Key

VJGNSXPLERZNNF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

synonyms

Carbamic acid, (2-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymet hyl ester, ethanedioate (1:1)

Origin of Product

United States

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